molecular formula C18H14N2O B12828962 Pimprinaphine

Pimprinaphine

Cat. No.: B12828962
M. Wt: 274.3 g/mol
InChI Key: LFWCVFAPGCFWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Pimprinaphine can be synthesized through various synthetic routes. One common method involves the fermentation of Streptomyces pimprina, followed by extraction and purification processes . The fermentation is typically carried out in a medium containing meat extract, polypeptone, glucose, and sodium chloride. After fermentation, the mycelia are harvested and extracted with acetone. The acetone extract is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound .

Chemical Reactions Analysis

Pimprinaphine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of pimprinaphine involves its interaction with specific molecular targets and pathways. This compound and its derivatives have been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mast cell degranulation . These activities are believed to contribute to their anti-inflammatory and cytotoxic effects. Additionally, molecular docking studies have suggested that this compound derivatives can bind to leucyl-tRNA synthetase, which may explain their antifungal activity .

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-benzyl-5-(1H-indol-3-yl)-1,3-oxazole

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)10-18-20-12-17(21-18)15-11-19-16-9-5-4-8-14(15)16/h1-9,11-12,19H,10H2

InChI Key

LFWCVFAPGCFWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(O2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.